Bafilomycina1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

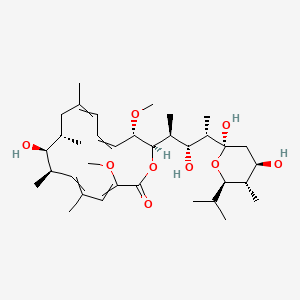

Bafilomycina1, also known as this compound, is a useful research compound. Its molecular formula is C35H58O9 and its molecular weight is 622.8 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Cancer Research and Therapy

Bafilomycin A1 has gained significant attention for its potential therapeutic applications in cancer treatment. It functions primarily as an autophagy inhibitor, affecting the autophagic flux and apoptosis pathways.

- Mechanism of Action : Bafilomycin A1 inhibits the fusion of autophagosomes and lysosomes, leading to the accumulation of autophagosomes and a decrease in lysosomal degradation. This disruption of autophagic flux can enhance the sensitivity of cancer cells to apoptotic signals .

-

Case Studies :

- Pediatric B-cell Acute Lymphoblastic Leukemia : Research demonstrated that low concentrations (1 nM) of Bafilomycin A1 effectively inhibited cell proliferation and induced apoptosis in leukemia cells by activating mammalian target of rapamycin signaling and disrupting the Beclin 1-Vps34 complex .

- Colon Cancer : In studies involving human colon cancer samples, Bafilomycin A1 was shown to reduce cell proliferation and induce apoptosis by modulating ATPase activity within subcellular fractions . The compound increased the activity of Ca²⁺ ATPases while decreasing Na⁺/K⁺ ATPase activity, indicating its potential role in cancer therapy .

Wound Healing

Bafilomycin A1 has also been investigated for its effects on wound healing, particularly in diabetic models.

- Role in Chronic Wound Healing : Studies have shown that Bafilomycin A1 accelerates the healing process in diabetic mice by promoting cell proliferation and collagen production while regulating inflammation. This is particularly relevant as chronic wounds are a common complication in diabetes .

- Mechanistic Insights : The inhibition of autophagy by Bafilomycin A1 appears to enhance the healing response by preventing excessive autophagic activity that can impair wound healing processes .

Cellular Mechanisms

The compound's ability to interfere with cellular mechanisms makes it a valuable tool for understanding various biological processes.

- Autophagy Studies : Bafilomycin A1 is frequently used to study the role of autophagy in cellular homeostasis, stress responses, and disease mechanisms. By blocking autophagic flux, researchers can delineate the contributions of autophagy to cell survival and death .

- Impact on Calcium Signaling : Research indicates that Bafilomycin A1 affects calcium signaling pathways by modulating ATPase activities in cells. This modulation can influence various cellular functions, including muscle contraction and neurotransmitter release .

Data Summary

Propiedades

Fórmula molecular |

C35H58O9 |

|---|---|

Peso molecular |

622.8 g/mol |

Nombre IUPAC |

(7R,8S,9S,15S,16R)-16-[(2S,3R,4S)-4-[(2R,4R,5S,6R)-2,4-dihydroxy-5-methyl-6-propan-2-yloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one |

InChI |

InChI=1S/C35H58O9/c1-19(2)32-24(7)27(36)18-35(40,44-32)26(9)31(38)25(8)33-28(41-10)14-12-13-20(3)15-22(5)30(37)23(6)16-21(4)17-29(42-11)34(39)43-33/h12-14,16-17,19,22-28,30-33,36-38,40H,15,18H2,1-11H3/t22-,23+,24-,25-,26-,27+,28-,30-,31+,32+,33+,35+/m0/s1 |

Clave InChI |

XDHNQDDQEHDUTM-ZGOPVUMHSA-N |

SMILES isomérico |

C[C@H]1CC(=CC=C[C@@H]([C@H](OC(=O)C(=CC(=C[C@H]([C@H]1O)C)C)OC)[C@@H](C)[C@H]([C@H](C)[C@]2(C[C@H]([C@@H]([C@H](O2)C(C)C)C)O)O)O)OC)C |

SMILES canónico |

CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)O)O)O)OC)C |

Pictogramas |

Irritant |

Sinónimos |

bafilomycin A1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.